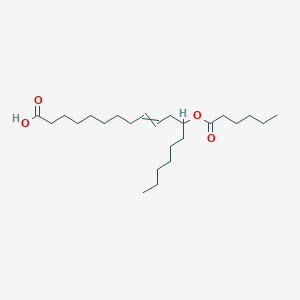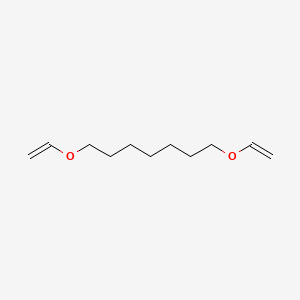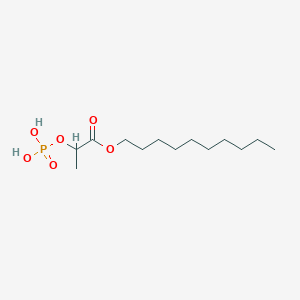![molecular formula C18H11N3 B15164268 [(9-Ethenyl-9H-carbazol-3-yl)methylidene]propanedinitrile CAS No. 200620-72-0](/img/structure/B15164268.png)
[(9-Ethenyl-9H-carbazol-3-yl)methylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(9-Ethenyl-9H-carbazol-3-yl)methylidene]propanedinitrile is a compound belonging to the class of carbazole derivatives Carbazole derivatives are known for their diverse biological activities and applications in various fields such as organic electronics, pharmaceuticals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(9-Ethenyl-9H-carbazol-3-yl)methylidene]propanedinitrile typically involves the reaction of 9-ethenyl-9H-carbazole-3-carbaldehyde with malononitrile. The reaction is usually carried out in the presence of a base such as piperidine in an organic solvent like ethanol. The mixture is refluxed for several hours, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
[(9-Ethenyl-9H-carbazol-3-yl)methylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[(9-Ethenyl-9H-carbazol-3-yl)methylidene]propanedinitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific pathways in cancer cells.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Wirkmechanismus
The mechanism of action of [(9-Ethenyl-9H-carbazol-3-yl)methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular proteins and enzymes, leading to the modulation of signaling pathways. The compound’s structure allows it to bind to specific sites on target molecules, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-Ethyl-9H-carbazole-3-carbaldehyde
- N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine
- 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol
Uniqueness
[(9-Ethenyl-9H-carbazol-3-yl)methylidene]propanedinitrile is unique due to its specific structural features, such as the presence of both ethenyl and nitrile groups
Eigenschaften
CAS-Nummer |
200620-72-0 |
|---|---|
Molekularformel |
C18H11N3 |
Molekulargewicht |
269.3 g/mol |
IUPAC-Name |
2-[(9-ethenylcarbazol-3-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C18H11N3/c1-2-21-17-6-4-3-5-15(17)16-10-13(7-8-18(16)21)9-14(11-19)12-20/h2-10H,1H2 |
InChI-Schlüssel |
SLUSEMOECDGVBO-UHFFFAOYSA-N |
Kanonische SMILES |
C=CN1C2=C(C=C(C=C2)C=C(C#N)C#N)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethylbis(2-methyl-3H-cyclopenta[a]naphthalen-1-yl)silane](/img/structure/B15164188.png)

![[(2-Cyanophenyl)methyl]carbamyl chloride](/img/structure/B15164202.png)
![3-[(3,4-Dihydroxyphenyl)methyl]-4-oxo-4,5,6,7-tetrahydro-1H-1,5-benzodiazonine-6-carboxylic acid](/img/structure/B15164206.png)

![3-{[6-(Acetyloxy)naphthalen-2-yl]oxy}benzoic acid](/img/structure/B15164213.png)
![Piperidine, 1-(4,5-dihydronaphtho[1,2-c]thien-3-yl)-](/img/structure/B15164222.png)



![1-{[3,4-Bis(benzyloxy)phenyl]methyl}-6-nitro-1H-benzimidazole](/img/structure/B15164255.png)
![2-[2-[2-[2-[9-(1-Pyrenyl)nonyloxy]-3-(octadecyloxy)propoxy]ethoxy]ethoxy]ethanol](/img/structure/B15164257.png)


